molecular formula C8H18N2O B2372381 [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine CAS No. 1019457-65-8

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine

Cat. No.: B2372381
CAS No.: 1019457-65-8
M. Wt: 158.245
InChI Key: ZYIDBOZXSPLZTK-UHFFFAOYSA-N
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Description

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine is a chemical compound with the molecular formula C8H18N2O It is known for its unique structure, which includes a pyrrolidine ring substituted with a methoxyethyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine typically involves the reaction of pyrrolidine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be represented as follows:

Pyrrolidine+2-MethoxyethanolCatalystThis compound\text{Pyrrolidine} + \text{2-Methoxyethanol} \xrightarrow{\text{Catalyst}} \text{this compound} Pyrrolidine+2-MethoxyethanolCatalyst​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Hydroxyethyl)pyrrolidin-2-yl]methanamine
  • [1-(2-Ethoxyethyl)pyrrolidin-2-yl]methanamine
  • [1-(2-Propoxyethyl)pyrrolidin-2-yl]methanamine

Uniqueness

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine is unique due to its specific methoxyethyl substitution, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

[1-(2-Methoxyethyl)pyrrolidin-2-yl]methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyethyl group and a primary amine, which may influence its interaction with biological targets. Its molecular structure can be represented as follows:

C8H18N2O\text{C}_8\text{H}_{18}\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including receptors and enzymes. The specific mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Modulation : It has the potential to modulate enzyme activity, impacting metabolic pathways.

The exact molecular targets and pathways remain under investigation, but preliminary studies suggest significant interactions with key biological systems.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit cell proliferation in cancer cell lines, suggesting potential anticancer properties.
  • Neuroprotective Effects : Preliminary findings indicate that it may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiproliferativeInhibition of cancer cell growth
NeuroprotectiveProtection against neuronal damage

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Research : In a study involving various cancer cell lines, the compound demonstrated significant antiproliferative activity, outperforming standard chemotherapeutic agents in some cases. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Neurological Disorders : Animal models treated with this compound showed improved outcomes in neurodegenerative disease models, suggesting a role in neuroprotection through antioxidant mechanisms.

Future Research Directions

Ongoing research aims to elucidate the detailed mechanisms underlying the biological activity of this compound. Key areas for future exploration include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure influence biological activity.
  • In Vivo Studies : Conducting comprehensive animal studies to assess therapeutic efficacy and safety profiles.
  • Clinical Trials : Initiating clinical trials to evaluate its potential as a therapeutic agent in humans.

Properties

IUPAC Name

[1-(2-methoxyethyl)pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-11-6-5-10-4-2-3-8(10)7-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIDBOZXSPLZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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